molecular formula C17H12ClN3OS B12070204 4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol

4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol

Cat. No.: B12070204
M. Wt: 341.8 g/mol
InChI Key: GSUHFFPVQTYCOG-UHFFFAOYSA-N
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Description

4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol is a complex organic compound that features a unique combination of a benzothiophene ring, a pyrazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(5-chlorobenzo[b]thiophen-7-ylamino)-1H-pyrazol-5-yl)phenol is unique due to its combination of a benzothiophene ring, a pyrazole ring, and a phenol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12ClN3OS

Molecular Weight

341.8 g/mol

IUPAC Name

4-[3-[(5-chloro-1-benzothiophen-7-yl)amino]-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C17H12ClN3OS/c18-12-7-11-5-6-23-17(11)15(8-12)19-16-9-14(20-21-16)10-1-3-13(22)4-2-10/h1-9,22H,(H2,19,20,21)

InChI Key

GSUHFFPVQTYCOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)NC3=C4C(=CC(=C3)Cl)C=CS4)O

Origin of Product

United States

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